(S)-(+)-2-Pentanol
Description
Properties
IUPAC Name |
(2S)-pentan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-3-4-5(2)6/h5-6H,3-4H2,1-2H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVLIDXNZAXMDK-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901044955 | |
| Record name | (+)-2-Pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901044955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26184-62-3 | |
| Record name | (+)-2-Pentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26184-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-2-Pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901044955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-pentan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.527 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-Pentanol, (2S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Enzymatic Kinetic Resolution of Racemic 2-Pentanol
The most prominent method for preparing (S)-(+)-2-Pentanol is the enzymatic kinetic resolution of racemic (R,S)-2-pentanol via transesterification reactions catalyzed by lipases.
- Enzyme: Immobilized Candida antarctica lipase B (commercially known as Novozyme 435) is the preferred biocatalyst due to its high enantioselectivity and stability.
- Acyl Donors: Vinyl esters such as vinyl butyrate and vinyl acetate are used as acyl donors. Vinyl butyrate has been shown to provide optimal conversion and enantiomeric excess.
- Reaction Conditions: Typical reactions are performed in organic solvents (e.g., dichloromethane, hexane) at around 30°C with agitation (150 rpm). Substrate concentration and enzyme loading are critical parameters.
- Performance: Under optimized conditions, 50% conversion with 99% enantiomeric excess of (S)-2-pentanol can be achieved within 30 minutes.
- Kinetic Model: The reaction follows a Ping-Pong bi-bi kinetic mechanism without substrate inhibition. Kinetic parameters include:
- Maximum reaction rate $$ rM = 4.16 $$ mmol enzyme$$^{-1}$$ min$$^{-1}$$
- Michaelis constants $$ K{M} $$ of 103.73 mM for (R)-2-pentanol and 51.18 mM for vinyl butyrate.
Table 1: Optimized Parameters for Enzymatic Kinetic Resolution of Racemic 2-Pentanol
| Parameter | Value |
|---|---|
| Enzyme | Novozyme 435 |
| Acyl Donor | Vinyl butyrate |
| Substrate Concentration | 1500 mM |
| Enzyme Concentration | 4 mg/mL |
| Temperature | 30°C |
| Agitation Speed | 150 rpm |
| Conversion | 50% |
| Enantiomeric Excess (ee) | 99% |
| Reaction Time | 30 minutes |
This enzymatic method is scalable and has been proposed for industrial applications, especially in the synthesis of chiral intermediates for anti-Alzheimer drugs.
Biocatalytic Reactive Distillation for In Situ Separation and Preparation
A novel and efficient approach integrates enzymatic resolution with reactive distillation to simultaneously catalyze the reaction and separate the this compound product.
- Process: The racemic mixture undergoes transesterification with propyl butyrate catalyzed by immobilized Candida antarctica lipase B (Novozyme 435) within a reactive distillation column.
- Separation: The low boiling point of (S)-2-pentanol and propanol allows their fractional distillation from the reaction mixture, shifting the equilibrium toward product formation.
- Advantages: This one-pot process combines synthesis and separation, enhancing yield and purity while reducing downstream processing.
- Results: Molar fractions of (S)-2-pentanol in the distillate reach up to 65 ± 4%, with an enantiomeric excess of 90 ± 4% and overall conversion of 51 ± 3%.
- Process Design: The system is optimized using a preselection tool evaluating biocatalyst stability and boiling point differences to ensure feasibility.
Table 2: Performance Metrics of Biocatalytic Reactive Distillation
| Metric | Value |
|---|---|
| Molar fraction of (S)-2-PeOH in distillate | 65 ± 4% |
| Enantiomeric Excess (ee) | 90 ± 4% |
| Overall Conversion | 51 ± 3% |
| Catalyst | Immobilized Candida antarctica lipase B (Novozyme 435) |
| Acyl Donor | Propyl butyrate |
This integrated process represents a significant advancement in chiral alcohol production, enabling continuous operation and in situ product removal.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: (S)-(+)-2-Pentanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2-Pentanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to 2-Pentanol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sulfuric acid for converting the hydroxyl group to a chloride or sulfate ester.
Major Products Formed:
Oxidation: 2-Pentanone.
Reduction: 2-Pentanol.
Substitution: Various esters or halides depending on the reagents used.
Scientific Research Applications
Pharmaceutical Applications
Chiral Intermediate in Drug Synthesis
(S)-(+)-2-Pentanol is primarily utilized as a key chiral intermediate in the synthesis of various pharmaceuticals, especially those targeting neurodegenerative diseases like Alzheimer’s. Research indicates that (S)-2-pentanol is crucial for synthesizing potential anti-Alzheimer drugs that inhibit β-amyloid peptide release or synthesis. The kinetic resolution of racemic 2-pentanol to obtain (S)-2-pentanol with high enantiomeric excess is vital for this application .
Kinetic Resolution Studies
Recent studies have optimized the enzymatic processes for producing (S)-2-pentanol. For instance, using Novozyme 435 and vinyl butyrate, researchers achieved a conversion rate of 50% with 99% enantiomeric excess within just 30 minutes. This efficiency is crucial for scaling up production in industrial settings and ensuring the availability of high-purity chiral compounds for pharmaceutical applications .
Food Science Applications
Sensory Characteristics in Beverages
In food science, this compound has been studied for its sensory properties, particularly in alcoholic beverages like baijiu. Research has shown that the enantiomers of 2-pentanol exhibit different odor characteristics and olfactory thresholds. This differentiation can influence the flavor profile of beverages, making it an important compound in sensory analysis and quality control within the food industry .
Quantification Techniques
Advanced techniques such as chiral gas chromatography-mass spectrometry (GC-MS) have been employed to quantify the concentrations of (R)- and (S)-2-pentanol in various samples. These methodologies enable precise measurement of enantiomeric ratios, which are essential for understanding their impact on flavor and aroma in food products .
Chemical Synthesis and Industrial Applications
Solvent Properties
This compound serves as a polar solvent in various chemical reactions and processes. Its solvent properties make it suitable for use in paints, lacquers, and as a carrier for other chemical compounds. Additionally, it is involved in the manufacture of catalysts and other industrial chemicals .
Role in Chemical Reactions
In chemical engineering, this compound is used as a reactant or solvent in several synthetic pathways. It participates in transesterification reactions to resolve racemic mixtures into their enantiomers, which is essential for producing enantiomerically pure compounds needed in various applications .
Summary Table: Applications of this compound
Mechanism of Action
The mechanism of action of (S)-(+)-2-Pentanol involves its interaction with various molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. In biochemical contexts, it may act as a substrate or inhibitor for specific enzymes, affecting their activity and the pathways they regulate.
Comparison with Similar Compounds
Comparison with Similar Compounds
Comparison with (R)-2-Pentanol
(S)- and (R)-2-Pentanol are enantiomers with identical physical properties (e.g., boiling point: 118–119°C, density: 0.81 g/mL at 25°C) but divergent sensory and biochemical behaviors:
In Baijiu, (R)-2-pentanol dominates, with ratios of R:S = 72:28 (SSB), 64:36 (STB), and 94:6 (LTB). Only (R)-2-pentanol is detected in RTB .
Comparison with Other Pentanol Isomers
1-Pentanol (primary alcohol) and 3-pentanol (secondary alcohol) differ in structure and applications:
| Property | 1-Pentanol | 2-Pentanol | 3-Pentanol |
|---|---|---|---|
| Boiling Point | 138°C | 118–119°C | 116°C |
| Solubility in Water | 22 g/L | 50 g/L | 36 g/L |
| Applications | Solvent, biofuels | Pharmaceuticals, flavoring | Chemical synthesis |
1-Pentanol’s linear structure enhances hydrophilicity, while 2- and 3-pentanol’s branched configurations reduce polarity. 3-Pentanol, like 2-pentanol, is a secondary alcohol but lacks chiral properties .
Comparison with Other Chiral Alcohols
Menthol and 2-octanol are structurally distinct chiral alcohols but share applications in flavoring and pharmaceuticals:
| Property | (S)-2-Pentanol | (1R,2S,5R)-Menthol | (S)-2-Octanol |
|---|---|---|---|
| Optical Rotation | +13° | -49° | +9.7° |
| Odor Threshold | 3.03 mg/L (water) | 0.002 mg/L (water) | 0.1 mg/L (water) |
| Industrial Use | Drug synthesis | Food flavoring | Chromatography |
(S)-2-Pentanol’s higher odor threshold compared to menthol limits its use in fragrances but enhances suitability for industrial processes .
Biological Activity
(S)-(+)-2-Pentanol, a chiral alcohol with the molecular formula C₅H₁₂O, is recognized for its significant biological activities and applications in various fields, particularly in medicinal chemistry and biocatalysis. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound is one of the two enantiomers of 2-pentanol, the other being (R)-(−)-2-pentanol. The compound is characterized by its stability and lower energy state compared to its isomers, making it a preferred choice in synthetic applications.
Biological Significance
-
Chiral Intermediate in Drug Synthesis :
- This compound serves as a crucial chiral intermediate in the synthesis of several potential anti-Alzheimer drugs that inhibit β-amyloid peptide release or synthesis. The resolution of racemic 2-pentanol is vital for obtaining enantiomerically pure this compound, which enhances the efficacy of these drugs .
-
Biocatalytic Applications :
- The compound is extensively studied for its role in biocatalysis, particularly in transesterification reactions. Studies have demonstrated that using vinyl esters as acyl donors yields high activity for the transesterification of (R,S)-2-pentanol. For instance, Novozyme 435 was found to achieve 99% enantiomeric excess for this compound under optimal conditions .
- Enzymatic Kinetics :
Study on Enzymatic Resolution
In a study conducted by Malyemez et al., the enzymatic resolution of racemic 2-pentanol was performed using various lipases. The results indicated that immobilized lipase B from Candida antarctica provided a significant yield of this compound with minimal substrate inhibition observed:
| Enzyme | Enantiomeric Excess (%) | Conversion (%) | Time (h) |
|---|---|---|---|
| Novozyme 435 | 99 | 50 | 0.5 |
| Pseudomonas fluorescens Lipase | 75 | 67 | 48 |
This highlights the efficiency of Novozyme 435 in achieving high enantioselectivity in a short reaction time .
Study on Microemulsions
Another research highlighted the use of this compound in novel chiral microemulsions for enantiomeric separation in microemulsion electrokinetic chromatography. The study revealed that this compound acts as an effective substrate in bacterial conversion processes, with a Km value significantly lower than its counterpart, indicating its preferential utilization in biochemical pathways .
Safety and Toxicology
Research on the safety profile of this compound suggests that it does not exhibit genotoxic potential, similar to other related compounds like 2-butanol. In vitro studies have shown no significant increases in chromosomal aberrations at tested concentrations .
Q & A
Basic Research Questions
Q. How can the enantiomeric purity of (S)-(+)-2-pentanol be determined experimentally?
- Methodological Answer : Chiral gas chromatography-mass spectrometry (GC-MS) is the standard method. A chiral stationary phase (e.g., γ-cyclodextrin derivatives) separates enantiomers, with mass spectral ions (e.g., m/z 45, 55, 73) confirming identity. Quantitation uses peak area ratios, calibrated with pure enantiomer standards. For example, in Baijiu analysis, (R)-2-pentanol dominated with R:S ratios up to 94:6, validated via limit of detection (LOD) and recovery studies .
Q. What spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential. Key ¹H NMR signals include:
- δ 0.88 ppm (singlet for methyl group -CH₃ adjacent to the hydroxyl-bearing carbon).
- δ 1.30–1.50 ppm (multiplet for CH₂ groups).
- δ 3.50 ppm (broad singlet for -OH, exchangeable with D₂O).
Carbon environments are further resolved via ¹³C NMR. These data distinguish 2-pentanol from isomers like 3-pentanol and confirm stereochemistry .
Q. How does solvent choice impact catalytic reactions involving this compound?
- Methodological Answer : Solvent polarity and hydrogen-bonding capacity influence reaction kinetics. For example, replacing ethanol with 2-pentanol in geraniol hydrogenation reduced catalyst activity (72.67% → 30.00% conversion) and selectivity (39.05% → 31.72%). This is attributed to 2-pentanol’s bulkier structure hindering substrate access to active sites. Pre-calcination of catalysts mitigates this effect .
Advanced Research Questions
Q. How can conflicting mass spectral data for 2-pentanol enantiomers be resolved?
- Methodological Answer : Discrepancies in characteristic ions (e.g., m/z 45 vs. 75) arise from electron ionization (EI) conditions and instrument calibration. Validate using NIST/EPA databases and replicate analyses with internal standards. For instance, m/z 45 (base peak) and 73 are definitive for 2-pentanol, while m/z 75 is non-specific. Cross-check with retention indices and chiral column performance .
Q. What experimental protocols quantify the fuel value of this compound?
- Methodological Answer : Bomb calorimetry with controlled oxygen atmospheres measures heat of combustion. Key steps:
Calculate qwater from temperature rise (ΔT) and calorimeter constants.
Apply efficiency corrections (e.g., 85–90% for ethanol benchmarks).
Derive fuel value (kJ/g) via mass-normalized qcombustion.
Comparative studies show 2-pentanol’s fuel value is lower than n-octane but higher than ethanol due to its carbon chain length .
Q. How do dielectric properties of this compound vary in binary mixtures?
- Methodological Answer : Dielectric relaxation spectroscopy (DRS) measures static dielectric constant (εS) and relaxation time (τ). In mixtures with alkylbenzoates, εS increases non-linearly with 2-pentanol concentration, indicating disrupted self-association via hydrogen bonding. Advanced modeling (e.g., Kirkwood correlation factors) quantifies dipole-dipole interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
